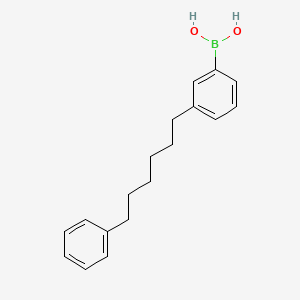

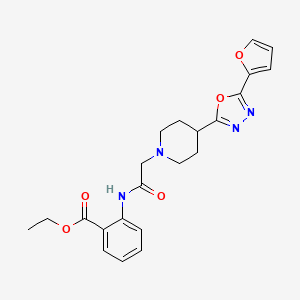

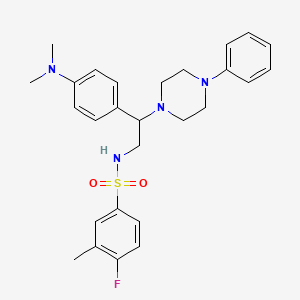

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic molecule that is likely to exhibit interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related oxalamide compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of oxalamide derivatives can be achieved through various synthetic routes. One such method is described in the first paper, which outlines a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method involves the classical Meinwald rearrangement and a new rearrangement sequence, which is operationally simple and high yielding. This provides a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides .

Molecular Structure Analysis

Oxalamide compounds often form hydrogen-bonded supramolecular networks due to their ability to engage in N-H...N and C-H...O hydrogen bonds. The second paper discusses the molecule of N,N'-bis(4-pyridylmethyl)oxalamide, which has an inversion center in the middle of the oxalamide group, leading to the formation of an extended supramolecular network through intermolecular hydrogen bonding . This suggests that this compound may also form similar networks due to the presence of the oxalamide moiety.

Chemical Reactions Analysis

Although the specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of oxalamide compounds can involve various transformations. The presence of the oxalamide group can lead to rearrangements, as mentioned in the synthesis analysis, and may also participate in hydrogen bonding interactions that can influence the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors within the oxalamide group can lead to the formation of supramolecular structures, which can affect the compound's solubility, melting point, and other physical properties. The extended supramolecular networks formed by hydrogen bonding can also impact the material properties of these compounds, such as their crystallinity and stability .

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

One area of scientific research where similar compounds might be relevant is in the study of chemical inhibitors of cytochrome P450 (CYP) isoforms. CYP enzymes metabolize a wide range of drugs, and understanding the selectivity of inhibitors can help predict drug-drug interactions. For example, research by Khojasteh et al. (2011) reviews the potency and selectivity of chemical inhibitors against major human hepatic CYP isoforms, which is crucial for drug development and pharmacokinetics studies (Khojasteh et al., 2011).

Human Urinary Carcinogen Metabolites

The study of human urinary carcinogen metabolites, as investigated by Hecht (2002), provides insights into the biomarkers for evaluating exposure to tobacco and cancer. This research shows the significance of understanding how certain compounds, including those structurally related to indoles, are metabolized and can serve as markers for carcinogen exposure (Hecht, 2002).

Pharmacokinetics and Pharmacodynamics of Antihistamines

Sharma et al. (2021) review the chemistry, pharmacokinetics, and pharmacodynamics of Bilastine, an antihistamine. This work emphasizes the importance of chemical structure in determining the drug's pharmacological properties and its analytical methods for estimation, which could be relevant when considering the pharmacological applications of complex molecules like N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (Sharma et al., 2021).

Behavioral Pharmacology

Research on compounds affecting serotonin receptors, such as the study by Hudzik et al. (2003), explores the anxiolytic and antidepressant potential of selective 5-HT1B antagonists. This kind of research is essential for understanding how modifications in chemical structure can influence therapeutic efficacy and safety profiles (Hudzik et al., 2003).

Protective Roles in Hepatic Protection

The study by Wang et al. (2016) on the protective effects of Indole-3-Carbinol (I3C) and its derivatives on chronic liver injuries highlights the therapeutic potential of indole derivatives in treating liver diseases. Such compounds, due to their ability to modulate enzymatic activity and oxidative stress, could provide insight into the development of new therapeutics for liver conditions (Wang et al., 2016).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific biological activity being exerted by the compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially exert a variety of effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-15-13-17(8-9-20(15)27-12-4-7-21(27)28)26-23(30)22(29)24-11-10-16-14-25-19-6-3-2-5-18(16)19/h2-3,5-6,8-9,13-14,25H,4,7,10-12H2,1H3,(H,24,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYODGHJVGRYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

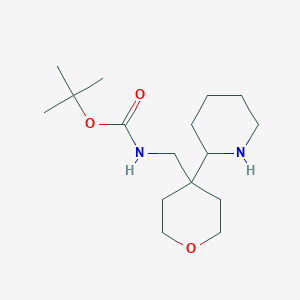

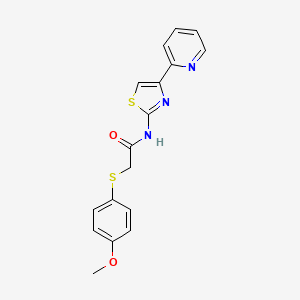

![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)

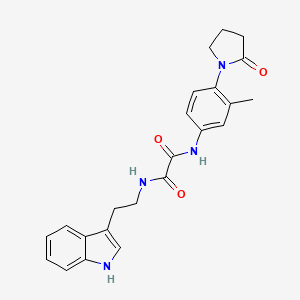

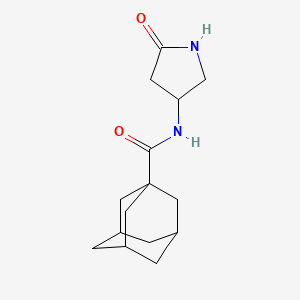

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)

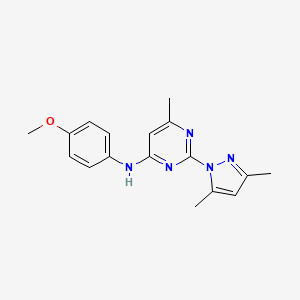

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)